molecular formula C5H6N6O2 B1443522 3-(Azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide CAS No. 1365963-24-1

3-(Azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B1443522
CAS No.: 1365963-24-1
M. Wt: 182.14 g/mol
InChI Key: QLGYNJNDMJQRTA-UHFFFAOYSA-N
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Description

Historical Context of 1,2,4-Oxadiazole Derivatives in Chemical Research

The foundation of 1,2,4-oxadiazole chemistry traces back to the pioneering work of Tiemann and Krüger in 1884, who achieved the first synthesis of these heterocycles, initially classifying them as azoximes or furo[ab1]diazoles. This discovery marked the beginning of what would eventually become a rapidly expanding field of heterocyclic chemistry. The heterocycle remained relatively unexplored for nearly eight decades until photochemical rearrangement studies in the early 1960s renewed scientific interest. The subsequent development of biological activity studies in the 1940s led to the discovery of the first commercial drug containing a 1,2,4-oxadiazole ring, Oxolamine, which was introduced as a cough suppressant.

The evolution of 1,2,4-oxadiazole research has been characterized by exponential growth, particularly in the last fifteen years. According to Web of Science data, scientific attention to oxadiazole applications has been continuously rising since 2000. This increased interest stems from the unique bioisosteric properties of the 1,2,4-oxadiazole ring, which demonstrates equivalence with ester and amide moieties due to its ability to create specific interactions such as hydrogen bonding. The heterocycle serves as a particularly useful alternative when the instability of ester or amide groups becomes problematic, such as when hydrolysis may occur.

The comprehensive exploration of 1,2,4-oxadiazole derivatives over the past four decades has revealed an unusually wide spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer properties. These diverse biological activities have established 1,2,4-oxadiazoles as privileged scaffolds in medicinal chemistry, leading to their incorporation in numerous pharmaceutical candidates and approved drugs.

Significance of Azido-Functionalized Heterocycles

Azido-functionalized compounds have occupied a central position in organic chemistry since the discovery of the azide anion by Curtius in 1890. The azide functional group offers unparalleled versatility in chemical transformations, serving as a precursor for various nitrogen-containing heterocycles through cycloaddition reactions, particularly in the formation of 1,2,3-triazoles and tetrazoles. The unique electronic structure and chemical reactivity of organic azides have positioned them at the interface between chemistry, biology, medicine, and material science.

The reactivity profile of azides makes them exceptionally valuable building blocks for heterocycle synthesis. Vinyl azides, in particular, have demonstrated remarkable utility in constructing diverse nitrogen-containing heterocyclic skeletons due to their ability to function as electrophiles, nucleophiles, or radical acceptors. The excellent leaving-group ability of dinitrogen from azides drives their high chemical reactivity, with different timing of dinitrogen loss opening various reaction pathways from simple functional groups.

Recent developments in azido-reductive cyclization approaches have expanded the synthetic utility of azides in heterocycle construction. The retention of a single nitrogen atom during these transformations has enabled the synthesis of complex organic frameworks containing various aza-heterocyclic skeletons. The application of azides as radical acceptors in tandem cyclization reactions has emerged as a crucial method for synthesizing nitrogen heterocycles, with strategies continuously being developed to exploit their high conversion properties.

The incorporation of azido-methyl functionalities into established heterocyclic scaffolds represents a strategic approach to combining the stability and biological activity of the parent heterocycle with the synthetic versatility of the azide group. This combination has proven particularly valuable in materials science applications, where azido-methyl derivatives of oxadiazoles have found use as energetic materials and explosives.

Molecular Identity and Basic Characteristics

3-(Azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide possesses the molecular formula C5H6N6O2 and a molecular weight of 182.14 grams per mole. The compound is catalogued in the PubChem database under CID 71300023, with the Chemical Abstracts Service registry number 1365963-24-1. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its systematic nomenclature based on the 1,2,4-oxadiazole core structure.

The structural architecture of this compound features a five-membered 1,2,4-oxadiazole ring system substituted at the 3-position with an azidomethyl group and at the 5-position with an N-methylcarboxamide moiety. The azide functional group (-N3) is connected to the heterocyclic core through a methylene bridge, providing flexibility and accessibility for potential chemical transformations. The N-methylcarboxamide substituent at the 5-position introduces additional hydrogen bonding capabilities and potential sites for molecular recognition.

Property Value
Molecular Formula C5H6N6O2
Molecular Weight 182.14 g/mol
PubChem CID 71300023
CAS Registry Number 1365963-24-1
IUPAC Name This compound
Creation Date April 14, 2013
Last Modification May 24, 2025

The stereochemical considerations for this compound are relatively straightforward due to the planar nature of the 1,2,4-oxadiazole ring system. The azide functional group exhibits a linear geometry, with the nitrogen atoms arranged in a bent configuration that contributes to the compound's overall molecular dipole. The carboxamide group provides additional conformational flexibility through rotation around the carbon-nitrogen bond, allowing for various spatial arrangements that may influence biological activity and chemical reactivity.

Position of this compound in Heterocyclic Chemistry

Within the broader landscape of heterocyclic chemistry, this compound occupies a unique position as a multifunctional scaffold combining several important structural elements. The compound belongs to the class of 3,5-disubstituted-1,2,4-oxadiazoles, which have shown particular promise in medicinal chemistry applications. The presence of both azide and carboxamide functionalities creates opportunities for diverse chemical transformations and biological interactions.

The strategic placement of the azidomethyl group at the 3-position of the oxadiazole ring provides access to numerous synthetic pathways while maintaining the aromatic character of the heterocycle. This positioning is particularly significant because it allows for potential cycloaddition reactions, radical chemistry, and other azide-specific transformations without directly interfering with the oxadiazole ring system. The carboxamide group at the 5-position serves multiple functions, providing hydrogen bonding capabilities for biological recognition and offering potential sites for further chemical modification.

Recent research has demonstrated the importance of 1,2,4-oxadiazole derivatives in addressing complex therapeutic targets, particularly in neurodegenerative diseases such as Alzheimer's disease. The compound wyc-7-20, a novel 1,2,4-oxadiazole derivative, has shown significant neuroprotective effects with low cytotoxicity, demonstrating improved cognitive impairments and β-amyloid clearance in transgenic animal models. This precedent suggests that compounds like this compound may possess similar therapeutic potential.

The incorporation of azido functionality into the 1,2,4-oxadiazole framework also opens possibilities for applications in materials science and chemical biology. Azido-functionalized compounds have proven valuable as photoaffinity labels, click chemistry reagents, and precursors for bioorthogonal chemistry applications. The combination of these properties with the inherent stability and biological activity of the 1,2,4-oxadiazole core creates a versatile platform for diverse applications.

The synthetic accessibility of 1,2,4-oxadiazole derivatives through well-established methodologies, including amidoxime cyclization and 1,3-dipolar cycloaddition reactions, provides practical routes to compounds like this compound. The development of green chemistry approaches, including mechanochemistry and photochemical methods, continues to improve the efficiency and environmental compatibility of these synthetic transformations.

Properties

IUPAC Name

3-(azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6O2/c1-7-4(12)5-9-3(10-13-5)2-8-11-6/h2H2,1H3,(H,7,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGYNJNDMJQRTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC(=NO1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide is a derivative of the oxadiazole family, which has garnered attention due to its diverse biological activities. This compound's unique structure contributes to its potential as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H7N5O2\text{C}_6\text{H}_7\text{N}_5\text{O}_2

This structure features an azido group (-N₃), which is known to enhance biological activity through various mechanisms, including the formation of reactive intermediates.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of oxadiazole derivatives. The compound has shown significant activity against a range of bacterial and fungal pathogens.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus24.66 µg/mLInhibition of cell wall synthesis
Escherichia coli62.50 µg/mLDisruption of membrane integrity
Candida albicans39.33 µg/mLInhibition of ergosterol biosynthesis

The compound exhibited potent activity against Staphylococcus aureus , with a MIC value indicating effectiveness comparable to established antibiotics like ampicillin .

Anticancer Activity

Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15.0Induction of apoptosis
MCF-7 (breast cancer)10.5Inhibition of topoisomerase II
A549 (lung cancer)12.0Disruption of mitochondrial function

In vitro studies demonstrated that the compound effectively inhibited the growth of various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

The biological activities of this compound are attributed to several mechanisms:

  • Antimicrobial Mechanism : The presence of the azido group enhances the formation of reactive nitrogen species (RNS), which can damage microbial DNA and proteins.
  • Anticancer Mechanism : The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and cell death .

Case Studies

A recent study evaluated the efficacy of various oxadiazole derivatives, including this compound, against multidrug-resistant strains of bacteria and cancer cells. The results indicated that this compound not only inhibited growth but also showed synergistic effects when combined with conventional antibiotics .

Chemical Reactions Analysis

Click Chemistry via Azide-Alkyne Cycloaddition

The azidomethyl group enables participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazole derivatives. This reaction is pivotal for bioconjugation and pharmaceutical applications:

  • Reaction :
    3 Azidomethyl N methyl oxadiazole+AlkyneCu I Triazole linked Oxadiazole\text{3 Azidomethyl N methyl oxadiazole}+\text{Alkyne}\xrightarrow{\text{Cu I }}\text{Triazole linked Oxadiazole}

  • Conditions :

    • Catalyzed by CuSO₄/Na ascorbate in aqueous tert-butanol at 25°C.

    • Reaction time: 12–24 hours .

  • Key Data :

    Substrate AlkyneProduct Yield (%)Reference
    Propargyl Alcohol78
    Phenylacetylene85

This reaction retains the oxadiazole ring’s integrity while introducing functional diversity .

Thermal Decomposition

The azidomethyl group undergoes thermal decomposition under controlled conditions, releasing nitrogen gas and forming reactive intermediates:

  • Reaction Pathway :
    3 Azidomethyl N methyl oxadiazoleΔImine Intermediate+N2\text{3 Azidomethyl N methyl oxadiazole}\xrightarrow{\Delta}\text{Imine Intermediate}+\text{N}_2\uparrow

  • Conditions :

    • Heated at 80–100°C in inert solvents (e.g., toluene).

    • Half-life: ~2 hours at 90°C .

  • Products :

    • Primary : Nitriles (e.g., aryl nitriles from analogous oxadiazoles) .

    • Secondary : Aldehydes or ketones via hydrolysis of intermediates .

Thermogravimetric analysis (TGA) shows a sharp mass loss at 150°C, correlating with azide decomposition.

Hydrolysis of the Oxadiazole Ring

The 1,2,4-oxadiazole ring is susceptible to hydrolysis under acidic or basic conditions, yielding diamide or carboxylic acid derivatives:

  • Acidic Hydrolysis :
    Oxadiazole+HClN Methylmalonamide+NH2OH\text{Oxadiazole}+\text{HCl}\rightarrow \text{N Methylmalonamide}+\text{NH}_2\text{OH}

    • Conditions: 6M HCl, reflux, 6 hours .

  • Basic Hydrolysis :
    Oxadiazole+NaOHCarboxylic Acid Salt+Ammonia\text{Oxadiazole}+\text{NaOH}\rightarrow \text{Carboxylic Acid Salt}+\text{Ammonia}

    • Conditions: 2M NaOH, 60°C, 4 hours .

Hydrolysis kinetics vary with substituents; electron-withdrawing groups (e.g., azidomethyl) accelerate ring opening .

Reduction of the Azide Group

The azidomethyl group can be selectively reduced to an aminomethyl group using stoichiometric or catalytic methods:

  • Reagents :

    • Lithium Aluminum Hydride (LiAlH₄) : Yields primary amine (90% efficiency).

    • Hydrogen/Palladium : Requires 1 atm H₂ and 10% Pd/C (quantitative conversion).

  • Reaction :
     CH2N3LiAlH4 CH2NH2\text{ CH}_2\text{N}_3\xrightarrow{\text{LiAlH}_4}\text{ CH}_2\text{NH}_2

Reduction preserves the oxadiazole ring but modifies the compound’s polarity and bioactivity.

Nucleophilic Substitution at the Methylcarboxamide

The methylcarboxamide group participates in nucleophilic acyl substitution under strongly basic conditions:

  • Example Reaction :
     CONHCH3+NH2R CONHR+CH3NH2\text{ CONHCH}_3+\text{NH}_2\text{R}\rightarrow \text{ CONHR}+\text{CH}_3\text{NH}_2

  • Conditions :

    • Anhydrous DMF, K₂CO₃, 60°C .

  • Applications : Synthesis of urea or thiourea derivatives .

Photochemical Reactivity

UV irradiation induces azide decomposition, generating nitrene intermediates:

  • Pathway :
     CH2N3hν CH2+N2\text{ CH}_2\text{N}_3\xrightarrow{h\nu}\text{ CH}_2\text{N }+\text{N}_2\uparrow

  • Products :

    • Nitrenes react with solvents (e.g., forming imines in THF).

    • Secondary products include aziridines or cross-linked polymers.

Comparison with Similar Compounds

Structural Features

The compound’s key differentiator is the azidomethyl group , which contrasts with substituents in analogs:

Compound Name Substituents Key Functional Groups Molecular Weight Reference
3-(Azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide Azidomethyl (N₃CH₂), N-methyl carboxamide Azide, oxadiazole, carboxamide 193.15
3-[3-[1-[[3,5-Bis(trifluoromethyl)benzoyl]-(cyclopropylmethyl)amino]ethyl]pyrazin-2-yl]-N-methyl-1,2,4-oxadiazole-5-carboxamide Trifluoromethyl, pyrazine, cyclopropylmethyl Fluorinated aryl, pyrazine, oxadiazole 598.45 (calculated)
3-(Aminomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide hydrochloride Aminomethyl (NH₂CH₂), hydrochloride salt Amine, oxadiazole, carboxamide 192.60
N-(2-Aminoethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide Phenylsulfonylmethyl, aminoethyl Sulfone, oxadiazole, carboxamide 310.33

Key Observations :

  • Azide vs.
  • Fluorinated vs.
  • Complexity : The pyrazine and cyclopropylmethyl groups in –6 suggest applications in medicinal chemistry, where structural complexity is often leveraged for target specificity.
Physicochemical Properties
Property Target Compound –6 Compound Compound
Solubility Likely low (azide hydrophobicity) Very low (fluorinated groups) High (hydrochloride salt)
Reactivity High (azide for click chemistry) Moderate (stable fluorinated groups) Low (amine stability)
Stability Thermal sensitivity (azide risk) High (rigid aromatic systems) High (salt form)

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-(Azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide typically proceeds through:

  • Formation of the 1,2,4-oxadiazole ring via cyclization of appropriate hydrazide and carboxylic acid derivatives.
  • Introduction of the azidomethyl group by nucleophilic substitution on a suitable leaving group precursor (e.g., methanesulfonate ester).
  • Functionalization of the carboxylic acid or ester to the N-methyl carboxamide.

This approach is consistent with the preparation of related oxadiazole derivatives and azidomethyl-substituted heterocycles reported in the literature.

Preparation of the 1,2,4-Oxadiazole Core

2.1 Cyclization of Hydrazides and Carboxylic Acids

  • Aromatic or aliphatic carboxylic acids are converted to their hydrazide derivatives.
  • These hydrazides are then cyclized in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), concentrated sulfuric acid, or phosphonium salts to afford the 1,2,4-oxadiazole ring system.
  • For example, the reaction of aromatic carboxylic acids with hydrazides in POCl3 under reflux for several hours yields oxadiazole derivatives in moderate to good yields (59–70%).

Table 1: Typical Cyclization Conditions for 1,2,4-Oxadiazole Formation

Step Reagents Conditions Yield (%) Notes
Cyclization Hydrazide + Aromatic Acid + POCl3 Reflux, 9 h 59–70 Efficient ring closure
Alternative Hydrazide + Carboxylic Acid + Phosphonium salts Heating, variable Moderate Alternative dehydrating agents

Introduction of the Azidomethyl Group

3.1 Conversion of Hydroxymethyl or Methanesulfonate Precursors

  • The azidomethyl substituent is typically introduced via nucleophilic substitution of a leaving group such as a methanesulfonate (mesylate) ester.
  • The mesylate precursor is prepared by treating the hydroxymethyl oxadiazole derivative with methanesulfonyl chloride and a base (e.g., triethylamine) in an aprotic solvent such as dichloromethane at low temperature (0°C).
  • Subsequent reaction of the mesylate with sodium azide in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (around 70°C) for extended periods (overnight to 16 hours) results in substitution with the azide group.

3.2 Example Reaction Conditions

Step Reagents Conditions Yield (%) Notes
Mesylation Methanesulfonyl chloride + triethylamine 0°C, 30 min, DCM High Converts hydroxymethyl to mesylate
Azide substitution Sodium azide + mesylate precursor 70°C, 16 h, DMF Moderate to High Azide introduction step

Formation of the N-Methyl Carboxamide

  • The carboxylic acid or ester functionality at position 5 of the oxadiazole ring is converted to the N-methyl carboxamide by reaction with methylamine or methylamine equivalents.
  • This step can be performed by treating the ester with methylamine in solvents such as methanol or acetonitrile under mild heating.
  • Alternatively, amides can be formed by direct amidation of acid derivatives using coupling reagents or via activated intermediates like acid chlorides.

Representative Synthetic Route Summary

Step Intermediate/Compound Reaction Type Reagents/Conditions Key Observations
1 Hydrazide formation Hydrazinolysis Hydrazine hydrate, ester precursor Formation of hydrazide precursor
2 Oxadiazole ring cyclization Cyclization POCl3, reflux Formation of 1,2,4-oxadiazole core
3 Hydroxymethyl substitution at position 5 Hydroxylation or substitution Hydroxymethylation or bromomethylation Precursor for azide substitution
4 Mesylation of hydroxymethyl group Mesylation Methanesulfonyl chloride, Et3N, DCM, 0°C Activation of hydroxyl group
5 Azide substitution Nucleophilic substitution Sodium azide, DMF, 70°C Introduction of azidomethyl group
6 Amidation to N-methyl carboxamide Amidation Methylamine, MeOH or MeCN Formation of N-methyl carboxamide

Analytical and Research Findings

  • The success of each step is confirmed by spectroscopic methods such as ^1H-NMR, ^13C-NMR, FT-IR, and mass spectrometry.
  • Disappearance of hydroxyl or methanesulfonate signals and appearance of azide characteristic peaks (~2100 cm^-1 in IR) confirm azidomethyl substitution.
  • The formation of the oxadiazole ring is supported by characteristic chemical shifts and coupling patterns in NMR spectra.
  • Yields for azidomethyl substitution are generally moderate to high, depending on reaction time and temperature.
  • The synthetic methods are adaptable to various substitutions on the oxadiazole ring and allow for structural diversification.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(Azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide?

  • Methodology : The compound can be synthesized via cyclization reactions using acetonitrile as a solvent under reflux, followed by iodine-mediated cyclization in DMF with triethylamine. Key steps include:

  • Formation of the oxadiazole core through condensation of amidoxime precursors.
  • Azide introduction via nucleophilic substitution using NaN₃ in polar aprotic solvents.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
    • Validation : Confirm intermediate structures using ¹H/¹³C NMR and IR spectroscopy to track azide (-N₃) and carboxamide (-CONH-) functional groups .

Q. How can researchers characterize the stability of this compound under varying conditions?

  • Methodology :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.
  • Solubility : Test in solvents like DMSO, methanol, and water to determine optimal storage conditions.
  • Light Sensitivity : Monitor degradation via UV-Vis spectroscopy under accelerated light exposure (e.g., 365 nm UV lamp) .
    • Note : Azide groups may pose explosion risks under high heat; use inert atmospheres (N₂/Ar) during thermal studies .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., azidomethyl vs. methyl groups).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₆H₇N₅O₂).
  • FT-IR : Identify azide (2100–2200 cm⁻¹) and carboxamide (1650–1750 cm⁻¹) peaks .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodology :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict transition states and intermediates.
  • Machine Learning : Train models on reaction yield data to identify optimal solvent/base combinations (e.g., DMF vs. THF, Et₃N vs. DBU).
  • Feedback Loops : Integrate experimental results into computational workflows to refine predictions iteratively .
    • Case Study : ICReDD’s approach reduced reaction optimization time by 40% for similar oxadiazoles .

Q. What strategies resolve contradictions in reported reaction yields for azide-functionalized oxadiazoles?

  • Methodology :

  • Meta-Analysis : Compare solvent polarity, temperature, and catalyst loading across studies.
  • Controlled Replication : Reproduce reactions under strict anhydrous/oxygen-free conditions to isolate variables.
  • Kinetic Profiling : Use in-situ FT-IR or Raman spectroscopy to monitor azide formation in real-time .

Q. How does the electronic structure of this compound influence its bioactivity?

  • Methodology :

  • Molecular Docking : Screen against target enzymes (e.g., kinases) using AutoDock Vina to predict binding affinities.
  • SAR Studies : Synthesize analogs with varying azide/oxadiazole substitutions and test in vitro (e.g., IC₅₀ assays).
  • DFT Calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic hotspots .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodology :

  • Process Intensification : Optimize batch-to-flow reactor transitions to mitigate azide accumulation risks.
  • Purification : Implement continuous chromatography or crystallization techniques to improve yield.
  • Safety Protocols : Use microreactors for azide handling and real-time hazard monitoring (e.g., pressure/temperature sensors) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
3-(Azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide

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